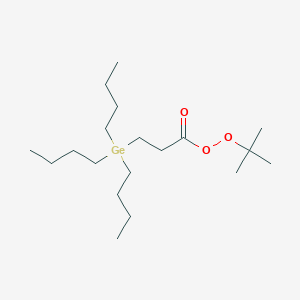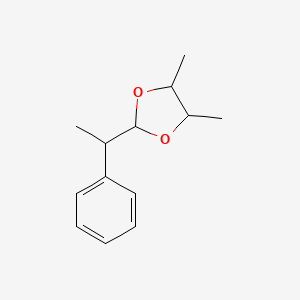
4,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered heterocyclic compounds containing two oxygen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups and a phenylethyl group attached to the dioxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxolane typically involves the cyclization of appropriate diols or the reaction of carbonyl compounds with diols in the presence of acid catalysts. One common method is the acid-catalyzed reaction of 1-phenylethanol with 2,3-butanediol. The reaction is carried out under reflux conditions with an acid catalyst such as p-toluenesulfonic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The product is then separated and purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of phenylacetaldehyde or phenylacetic acid.
Reduction: Formation of 1-phenylethanol and 2,3-butanediol.
Substitution: Formation of substituted phenylethyl derivatives.
Applications De Recherche Scientifique
4,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for diols.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxolane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also form hydrogen bonds and other non-covalent interactions with biomolecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler dioxolane without the methyl and phenylethyl groups.
4,5-Dimethyl-1,3-dioxolane: Lacks the phenylethyl group.
2-Phenylethyl-1,3-dioxolane: Lacks the methyl groups.
Uniqueness
4,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxolane is unique due to the presence of both methyl and phenylethyl groups, which confer distinct steric and electronic properties. These features influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.
Propriétés
Numéro CAS |
89539-09-3 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
4,5-dimethyl-2-(1-phenylethyl)-1,3-dioxolane |
InChI |
InChI=1S/C13H18O2/c1-9(12-7-5-4-6-8-12)13-14-10(2)11(3)15-13/h4-11,13H,1-3H3 |
Clé InChI |
FQSZRLNVLSXEPD-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OC(O1)C(C)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



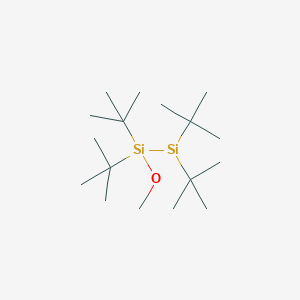
![6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14404232.png)
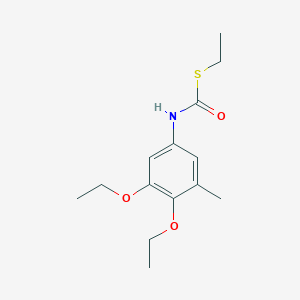
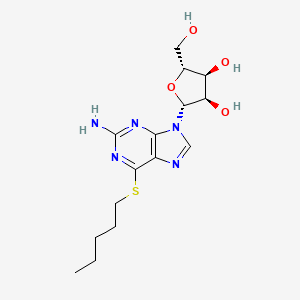
![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)

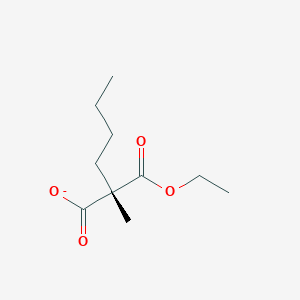
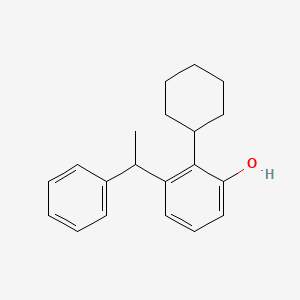
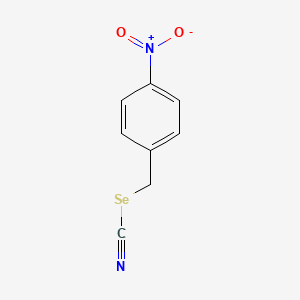
![5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole](/img/structure/B14404297.png)
